REACTION_CXSMILES
|
[C:1]1([CH3:15])[CH:6]=[CH:5][C:4]([C:7]([C@H:9]2[CH2:11][C@H:10]2[C:12](O)=[O:13])=O)=[CH:3][CH:2]=1.O.[NH2:17][NH2:18]>C(O)C>[C:1]1([CH3:15])[CH:6]=[CH:5][C:4]([C:7]2[CH:9]3[CH:10]([C:12](=[O:13])[NH:17][N:18]=2)[CH2:11]3)=[CH:3][CH:2]=1 |f:1.2|
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Name
|
cis-2-(p-toluoyl)-cyclopropanecarboxylic acid
|
Quantity
|
5.5 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)C(=O)[C@@H]1[C@@H](C1)C(=O)O)C
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The mixture is then concentrated
|
Type
|
CUSTOM
|
Details
|
the residue is recrystallized from ethyl acetate
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=C(C=C1)C=1C2CC2C(NN1)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.3 g | |
YIELD: PERCENTYIELD | 80% | |
YIELD: CALCULATEDPERCENTYIELD | 79.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |